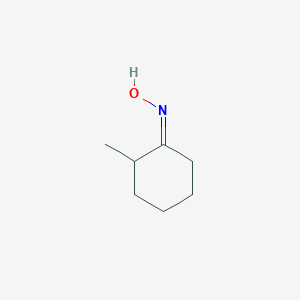

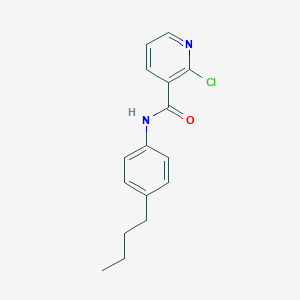

(1Z)-2-甲基环己酮肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oximes are renowned for their widespread applications in medicinal chemistry, including their use as antidotes for organophosphate poisoning . They are also known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . Oxime ethers, a class of compounds containing the >C=N-O-R moiety, are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen .

Synthesis Analysis

Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . For example, (1Z,2E)-2-(2-(1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)ethyl)hydrazineylidene)-2-(p-tolyl)acetaldehyde oxime (H 2 L) was synthesized by 5-acetyl-1,3-dimethyl-barbituric acid and p-methyl isonitrosophenylhydrazine .Molecular Structure Analysis

Oximes are a class of compounds containing the >C=N-O-R moiety . The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups .Chemical Reactions Analysis

Oximes can be reduced to a primary amine in the presence of a reducing agent of lithium aluminium hydride or by catalytic hydrogenation . Oximes can also inhibit FMS-like tyrosine kinase-3 (FLT3), which is recognized as a drug target for the treatment of acute myeloid leukemia (AML) .Physical and Chemical Properties Analysis

The presence of the oxime moiety affects the biological activity of the compounds . The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups .科学研究应用

有机磷酸酯解毒剂

(1Z)-2-甲基环己酮肟:在对抗有机磷酸酯(OP)中毒方面发挥着至关重要的作用。OPs 是强效的神经毒性化合物,存在于杀虫剂和化学战剂中。肟类化合物作为乙酰胆碱酯酶(AChE)的复活剂,而 AChE 被 OPs 抑制。 通过复活 AChE,肟类化合物有助于恢复正常的突触传递,并防止 OP 暴露的毒性作用 .

抗生素:肟类头孢菌素

肟类头孢菌素是一类抗生素,对革兰氏阳性和革兰氏阴性细菌均具有广谱活性。在 FDA 批准的肟类抗生素中,头孢呋辛、头孢替唑、头孢泊肟和头孢美诺辛脱颖而出。 这些化合物表现出改善的疗效,是抗击细菌感染的宝贵工具 .

增强物理化学性质

(1Z)-2-甲基环己酮肟中的肟基团有助于其物理化学性质。 具体而言,两个氢键受体(N 和 O 原子)和一个供体(OH 基团)的存在使其在药物设计方面比羰基更有利 .

抗氧化和抗炎活性

肟类化合物,包括(1Z)-2-甲基环己酮肟,具有抗氧化和抗炎作用。 这些特性使其成为氧化应激相关疾病和炎症性疾病治疗干预的潜在候选者 .

抗癌潜力

研究表明,肟类化合物,包括(1Z)-2-甲基环己酮肟,可能具有抗癌活性。 它们调节细胞通路和抑制肿瘤生长的能力值得进一步研究 .

合成中间体

肟类化合物是有机合成中的宝贵中间体。 研究人员利用它们构建更复杂的分子,使其成为药物化学和药物开发中的重要工具 .

作用机制

The most important property of oximes is their ability to complex with metals, which makes them suitable for the role of potential therapeutic agents as inhibitors of metalloenzymes . Oximes can also inhibit FMS-like tyrosine kinase-3 (FLT3), which is recognized as a drug target for the treatment of acute myeloid leukemia (AML) .

未来方向

Oxime groups have been successfully introduced into a large number of therapeutic leads for the development of kinase inhibitors with anticancer and anti-inflammatory activities . Recent works have revealed that new oxime compounds can demonstrate such functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphate poisoning .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1Z)-2-methylcyclohexanone oxime involves the conversion of 2-methylcyclohexanone to its oxime derivative using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "2-methylcyclohexanone", "hydroxylamine hydrochloride", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Dissolve 2-methylcyclohexanone in ethanol.", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution.", "Heat the mixture to reflux for several hours.", "Cool the mixture and extract the product with water.", "Dry the product with anhydrous sodium sulfate.", "Purify the product by recrystallization from ethanol." ] } | |

CAS 编号 |

1122-26-5 |

分子式 |

C7H13NO |

分子量 |

127.18 g/mol |

IUPAC 名称 |

N-(2-methylcyclohexylidene)hydroxylamine |

InChI |

InChI=1S/C7H13NO/c1-6-4-2-3-5-7(6)8-9/h6,9H,2-5H2,1H3 |

InChI 键 |

MDIFHVYPHRHKLB-UHFFFAOYSA-N |

手性 SMILES |

CC\1CCCC/C1=N/O |

SMILES |

CC1CCCCC1=NO |

规范 SMILES |

CC1CCCCC1=NO |

同义词 |

2-Methylcyclohexanone oxime |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)

![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)

![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)

![2-chloro-N-[4-(2-{4-[(2-chlorobenzoyl)amino]phenyl}-5-pyrimidinyl)phenyl]benzamide](/img/structure/B224090.png)

![N-[2-(dibenzylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B224094.png)

![2-(5-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B224098.png)

![4-amino-13-(2-chlorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile](/img/structure/B224103.png)